molecular formula C19H12Br2N2O2S B2590525 (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile CAS No. 683251-06-1

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2590525
CAS No.: 683251-06-1
M. Wt: 492.19
InChI Key: NNSUVOUQIGRBAO-WLRTZDKTSA-N
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Description

The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a brominated acrylonitrile derivative featuring a conjugated system with dual aromatic rings and a thiazole heterocycle. Its structure includes:

  • A 4-(3-bromophenyl)thiazole moiety, contributing to π-conjugation and electronic delocalization.
  • An acrylonitrile backbone, which enhances planarity and reactivity due to the electron-withdrawing nitrile group.

The presence of bromine atoms may enhance binding affinity to biological targets through hydrophobic interactions or halogen bonding .

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2N2O2S/c1-25-17-7-11(6-15(21)18(17)24)5-13(9-22)19-23-16(10-26-19)12-3-2-4-14(20)8-12/h2-8,10,24H,1H3/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSUVOUQIGRBAO-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The presence of bromine and methoxy groups on the phenyl rings enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC18H14Br2N2O3S
Molecular Weight453.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) study highlighted that the incorporation of electron-donating groups enhances the antiproliferative activity of these compounds.

Case Study:
In a study evaluating thiazole derivatives, compound 13 demonstrated an IC50 value less than that of doxorubicin against Jurkat and HT-29 cell lines, indicating strong anticancer potential .

Antimicrobial Activity

The compound's thiazole ring contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi.

Findings:
A recent study reported that certain thiazole-bearing compounds showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antimicrobial activity .

Anti-inflammatory Activity

The anti-inflammatory effects of compounds containing similar structural motifs have been documented. The presence of hydroxyl groups in the structure can contribute to reduced inflammation by modulating inflammatory pathways.

Research Insights:
Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Functional Groups Molecular Weight (g/mol) Key Properties References
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile Dual bromophenyl rings, thiazole, acrylonitrile Br, -OH, -OCH₃, -CN ~484.1 (estimated) High planarity, potential bioactivity N/A (target)
2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile Bromophenyl, dichlorophenyl, thiazole Br, Cl, -CN 422.6 Crystalline stability, halogen-dependent activity
4-{[(E)-(3-Bromo-4-methoxyphenyl)methylene]amino}-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Bromophenyl, triazole, thiol Br, -S-H, -N=N- ~406.3 Solubility via thiol, metal-binding capacity
(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile Bromothiophene, acrylonitrile Br, -CN 242.1 Photochromic properties, synthetic versatility
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole Bromothiazole, hydrazone Br, -S-CH₃, -NH-N= 360.3 Antimicrobial activity, hydrazone flexibility

Key Findings :

Electronic and Steric Effects :

  • Bromine substituents enhance hydrophobicity and halogen bonding , critical for target binding . For example, the dichlorophenyl analog in shows similar crystallinity but reduced bioactivity compared to brominated derivatives.
  • The thiazole ring in the target compound and contributes to π-stacking interactions, whereas thiophene in offers distinct electronic properties due to sulfur’s lower electronegativity vs. nitrogen .

Biological Activity :

  • Brominated thiazoles (e.g., ) exhibit antimicrobial activity , suggesting the target compound may share similar mechanisms .
  • The acrylonitrile group in is associated with inhibition of kinases and proteases due to its electrophilic nitrile moiety.

Crystallography and Packing :

  • Isostructural compounds in reveal that halogen substitution (Cl vs. Br) minimally alters conformation but significantly affects crystal packing. For instance, bromine’s larger atomic radius increases van der Waals interactions, enhancing lattice stability .

Synthetic Routes: The target compound likely follows a Knoevenagel condensation pathway, analogous to , where acrylonitrile derivatives are synthesized via base-catalyzed coupling of aldehydes and active methylene groups.

Contradictions and Limitations :

  • While bromine generally improves bioactivity, its placement (e.g., meta vs. para) can drastically alter efficacy. The 3-bromo substitution in the target compound may reduce steric hindrance compared to para-substituted analogs like .
  • Computational studies (e.g., density-functional theory in ) suggest that exact-exchange terms are critical for modeling bromine’s electronic effects, yet experimental validation for the target molecule remains lacking.

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